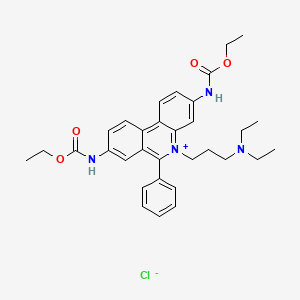
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride is a synthetic organic compound. It belongs to the class of phenanthridinium derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo nitration, reduction, and subsequent functional group modifications. Key steps may include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of alkyl groups to the amino groups.
Cyclization: Formation of the phenanthridinium core structure.
Quaternization: Introduction of the chloride ion to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: For efficient mixing and reaction control.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride has several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A parent compound with similar structural features.
Ethidium Bromide: A well-known phenanthridinium derivative used as a nucleic acid stain.
Propidium Iodide: Another phenanthridinium derivative used in cell viability assays.
Uniqueness
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride is unique due to its specific functional groups and structural modifications, which may confer distinct biological activities and chemical properties compared to other phenanthridinium derivatives.
Properties
Molecular Formula |
C32H39ClN4O4 |
|---|---|
Molecular Weight |
579.1 g/mol |
IUPAC Name |
ethyl N-[5-[3-(diethylamino)propyl]-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;chloride |
InChI |
InChI=1S/C32H38N4O4.ClH/c1-5-35(6-2)19-12-20-36-29-22-25(34-32(38)40-8-4)16-18-27(29)26-17-15-24(33-31(37)39-7-3)21-28(26)30(36)23-13-10-9-11-14-23;/h9-11,13-18,21-22H,5-8,12,19-20H2,1-4H3,(H,33,37);1H |
InChI Key |
AAXMZXKCDUCQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















